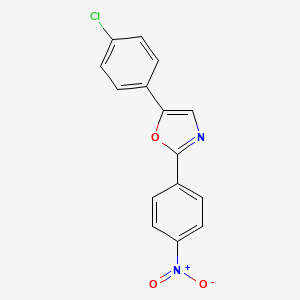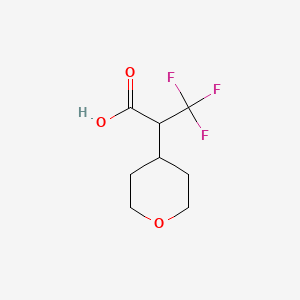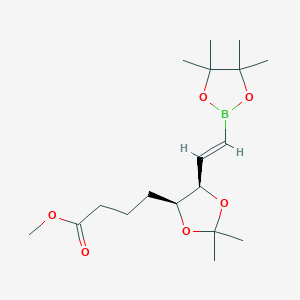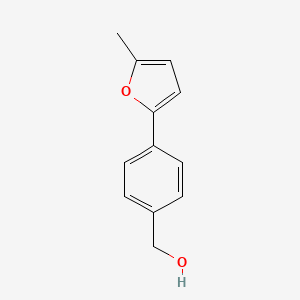
(4-(5-Methylfuran-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Methylfuran-2-yl)phenyl)methanol: is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylmethanol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methylfuran-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and benzaldehyde.
Reaction Conditions: The key step involves the reaction of 5-methylfuran with benzaldehyde under acidic or basic conditions to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-Methylfuran-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-(5-Methylfuran-2-yl)phenyl)aldehyde or (4-(5-Methylfuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(5-Methylfuran-2-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-(5-Methylfuran-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(5-Methylfuran-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol
- (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol
Uniqueness
(4-(5-Methylfuran-2-yl)phenyl)methanol is unique due to its specific substitution pattern on the furan and phenyl rings, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
[4-(5-methylfuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7,13H,8H2,1H3 |
Clé InChI |
GOGWRSQHXWCRNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
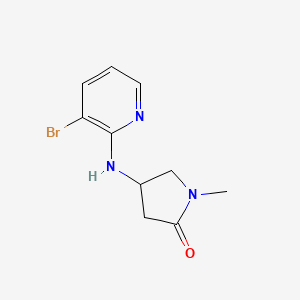
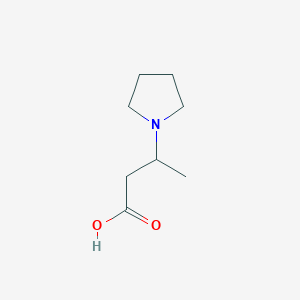
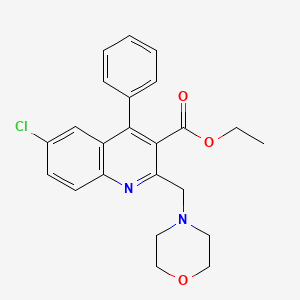
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
